molecular formula C17H30N2O B337043 5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone

5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone

Cat. No.: B337043
M. Wt: 278.4 g/mol
InChI Key: BDBKYBGZKJKQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexenone ring substituted with dimethyl and tetramethyl-piperidinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone typically involves multiple steps:

    Formation of the Cyclohexenone Ring: This can be achieved through aldol condensation reactions.

    Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide.

    Attachment of the Piperidinylamino Group: This step may involve nucleophilic substitution reactions where the piperidine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: The piperidinylamino group may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a cyclohexanol derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Dimethyl Substituted Compounds: Molecules with similar dimethyl substitutions.

Uniqueness

The uniqueness of 5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

5,5-dimethyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C17H30N2O/c1-15(2)8-12(7-14(20)11-15)18-13-9-16(3,4)19-17(5,6)10-13/h7,13,18-19H,8-11H2,1-6H3

InChI Key

BDBKYBGZKJKQSG-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC2=CC(=O)CC(C2)(C)C)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=CC(=O)CC(C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.